molecular formula C25H15NO9 B1672044 6-Carboxyfluorescein N-succinimidyl ester CAS No. 92557-81-8

6-Carboxyfluorescein N-succinimidyl ester

Cat. No. B1672044
CAS RN: 92557-81-8
M. Wt: 473.4 g/mol
InChI Key: VDABVNMGKGUPEY-UHFFFAOYSA-N
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Description

6-Carboxyfluorescein N-succinimidyl ester is an N-hydroxysuccinimidyl ester derived from 6-carboxyfluorescein . It is a fluorescent cell staining dye that is cell permeable and covalently couples, via its succinimidyl group, to intracellular molecules, notably to intracellular lysine residues .


Synthesis Analysis

The synthesis of 6-Carboxyfluorescein N-succinimidyl ester involves the derivatization of proteins through N-hydroxysuccinimide (NHS) ester-mediated reactions .


Molecular Structure Analysis

The molecular weight of 6-Carboxyfluorescein N-succinimidyl ester is 473.4 . It is activated with the N-hydroxy-succinimidyl-ester (NHS ester) functional group .


Chemical Reactions Analysis

The NHS-ester of fluorescein efficiently labels antibodies and other purified proteins at primary amines (lysine side chains) . The NHS-ester derivative has greater specificity toward primary amines in the presence of other nucleophiles and results in a more stable linkage following labeling .


Physical And Chemical Properties Analysis

The molecular weight of 6-Carboxyfluorescein N-succinimidyl ester is 473.4 . It has an excitation wavelength of 494 nm and an emission wavelength of 518 nm . It is soluble in DMF or DMSO .

Scientific Research Applications

Heterogeneous Cell Response and Proliferation Test

CFSE is widely used to investigate the migration and proliferation of hemopoietic cells. Its ability to be retained by cells and shared by daughter cells at each division allows for the creation of multimodal flow cytometric CFSE histograms. These histograms help in analyzing cell generations due to the clustering of each around half the fluorescence intensity of the previous one. However, variability in CFSE loading across cells can lead to overlapping peaks, which poses limitations when used with cancer cell lines (Matera, Lupi, & Ubezio, 2004).

Lymphocyte Proliferation Monitoring

CFSE has been deemed effective for monitoring lymphocyte division, as it labels long-lived intracellular molecules with carboxyfluorescein, making it possible to assess cell division through the decrease in cell fluorescence. Its compatibility with various fluorochromes for multi-color flow cytometry and low cell toxicity makes it an ideal dye for these purposes. The methodology described allows for monitoring up to 8 cell divisions in both in vitro and in vivo studies, highlighting its significant role in lymphocyte proliferation research (Quah & Parish, 2010).

Cell Division and Migration Analysis

CFSE-labeled lymphocytes have been instrumental in analyzing the relationship between cell division and differentiation, as well as proliferation versus apoptosis. This tool has facilitated the examination of the response to antigens in vivo, proving its utility in understanding the intricate processes of cell migration and proliferation (Parish, Glidden, Quah, & Warren, 2009).

Quantifying Lymphocyte Kinetics

The cytoplasmic dye CFSE is vital in quantifying cell kinetics, especially in studies of lymphocyte homeostasis. It labels cells irrespective of their cell cycle stage, offering a preferable alternative to other markers that only label dividing cells. This property allows for a more representative analysis of cell behavior, advancing our understanding of lymphocyte kinetics in vivo (Asquith et al., 2006).

Antigen-Specific Killing Assay

CFSE can also be used to label a cell population of interest for in vivo investigations, particularly in studies of proliferation and migration. An application of note is its use in assessing the survival and killing of epitope-specific CFSE-labeled target cells, demonstrating the quality of the CD8+ T cell response in terms of specific killing ability (Durward, Harms, & Splitter, 2010).

Safety And Hazards

6-Carboxyfluorescein N-succinimidyl ester is potentially harmful. Prolonged or repeated exposure should be avoided. Dust formation and breathing vapors, mist, or gas should also be avoided .

Future Directions

6-Carboxyfluorescein N-succinimidyl ester is frequently used in cell proliferation assays, as it is partitioned approximately equally between the progeny so that cell division can be followed as a successive halving of the fluorescence intensity through multiple generational divisions . It is also used for motility assays and in vivo cell tracking experiments .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15NO9/c27-13-2-5-16-19(10-13)33-20-11-14(28)3-6-17(20)25(16)18-9-12(1-4-15(18)24(32)34-25)23(31)35-26-21(29)7-8-22(26)30/h1-6,9-11,27-28H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDABVNMGKGUPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376335
Record name 6-Carboxyfluorescein succinimidyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Carboxyfluorescein N-succinimidyl ester

CAS RN

92557-81-8
Record name 6-Carboxyfluorescein succinimidyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92557-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Carboxyfluorescein succinimidyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The resin was treated with 2 equivalents 6-FAM-NHS in 1% DIEA/DMF and stirred or shaken at ambient temperature overnight. When complete, the resin was drained, washed thrice with DMF, thrice with (1× dichloromethane and 1× methanol) and dried to provide an orange resin that was negative by ninhydrin test.
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Synthesis routes and methods II

Procedure details

The resin was treated with 2 equivalents 6-FAM-NHS in 1% DIEA/N,N-dimethylformamide and stirred or shaken at ambient temperature overnight. When complete, the resin was drained, washed thrice with N,N-dimethylformamide, thrice with (1×DCM and 1× methanol) and dried to provide an orange resin that was negative by ninhydrin test.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
L Cao, H Wang, H Zhang - Electrophoresis, 2005 - Wiley Online Library
The analytical potential of a fluorescein analogue, 6‐oxy‐(N‐succinimidyl acetate)‐9‐(2'‐methoxycarbonyl) fluorescein (SAMF), for the first time synthesized in our laboratory, as a …
A Musenga, S Mohamed, R Mandrioli… - Proceedings of RDPA …, 2007 - cris.unibo.it
… Since the analyte is neither fluorescent nor UV-active, a fast (30 min) derivatisation procedure with 6-carboxyfluorescein-N-succinimidyl ester has been developed, allowing the …
Number of citations: 0 cris.unibo.it
A Musenga, R Mandrioli, I Comin, E Kenndler… - …, 2007 - Wiley Online Library
… for the pretreatment of biological samples, based on mixed-mode lipophilic-cation exchange cartridges, followed by a derivatization step with 6-carboxyfluorescein-N-succinimidyl ester (…
M Molina, M Silva - Electrophoresis, 2002 - Wiley Online Library
The analytical potential of three fluorescein analogues, fluorescein isothiocyanate isomer I (FITC), 5‐(4,6‐dichlorotriazinylamino) fluorescein (DTAF) and 5(6)‐carboxyfluorescein N‐…
J Li, L Zheng, H Xiao, C Li, S Wu, Y Xiao, J Liu… - Polymer …, 2019 - pubs.rsc.org
Zwitterions of L-cysteine have been applied to modify polyester, and the obtained zwitterionic polyester is employed to load a platinum(IV) drug to prolong the circulation time of the drug …
Number of citations: 8 pubs.rsc.org
D Asai, T Tokunaga, K Kondo, T Kawaguchi… - Journal of …, 2008 - academic.oup.com
Steroidal nuclear receptors (NRs) have been acknowledged as a target binding protein of so-called endocrine disruptors. It is therefore necessary to develop an efficient assay system …
Number of citations: 5 academic.oup.com
Q Spadola, S Qamar, L Lin, B Ashcroft… - … and Trade Show …, 2006 - researchgate.net
… An excess of 6-carboxyfluorescein N-succinimidyl ester (0.05mg, 0.12μmol) was added after being dissolved in dimethyl sulfoxide to complete the rotaxane (see Figure 2). The rotaxane …
Number of citations: 2 www.researchgate.net
E Balogh, B Nagy Jr, Á Gyetvai, Z Bene… - Cytometry Part B …, 2018 - Wiley Online Library
… were stimulated with 5 µg/mL PHA in the presence or absence of either abnormal or healthy MSCs for 5 days and were stained with 1.7 µM 5,6-carboxyfluorescein N-succinimidyl ester (…
Number of citations: 6 onlinelibrary.wiley.com
H Drescher, S Weiskirchen, R Weiskirchen - Biomedicines, 2021 - mdpi.com
… (E) 6-Carboxyfluorescein N-succinimidyl ester is a cell-permeable, amine-reactive … (E) 6-Carboxyfluorescein N-succinimidyl ester is a cell-permeable, amine-reactive fluorescent dye …
Number of citations: 22 www.mdpi.com
J Yang, S Lou, D Kong, C Li - JoVE (Journal of Visualized Experiments), 2018 - jove.com
Cell surface engineering can protect implanted cells from host immune attack. It can also reshape cellular landscape to improve graft function and survival post-transplantation. This …
Number of citations: 3 www.jove.com

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